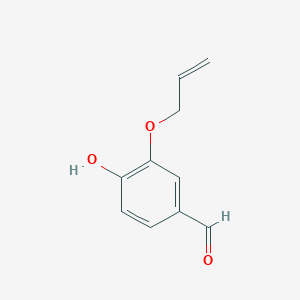

3-(Allyloxy)-4-hydroxybenzaldehyde

説明

3-(Allyloxy)-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring an allyloxy (–O–CH₂–CH=CH₂) group at the C3 position and a hydroxyl (–OH) group at the C4 position of the aromatic ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive phenolic aldehydes. Recent studies highlight its anti-inflammatory properties, particularly its ability to inhibit the MAPK pathway (e.g., JNK, ERK, and p38) and reduce pro-inflammatory mediators like NO, IL-6, and COX-2 in RAW264.7 macrophage cells .

特性

分子式 |

C10H10O3 |

|---|---|

分子量 |

178.18 g/mol |

IUPAC名 |

4-hydroxy-3-prop-2-enoxybenzaldehyde |

InChI |

InChI=1S/C10H10O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6-7,12H,1,5H2 |

InChIキー |

GUSZIMPCXDGFQM-UHFFFAOYSA-N |

正規SMILES |

C=CCOC1=C(C=CC(=C1)C=O)O |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

Physicochemical Properties

- Solubility and Lipophilicity : Allyloxy-substituted derivatives (logP ~2.5) are more lipophilic than hydroxyl analogs (logP ~1.8) but less than hexyloxy derivatives (logP ~4.2), influencing their membrane permeability and pharmacokinetics .

- Thermal Stability : Methoxy and benzyloxy groups enhance thermal stability (e.g., 3-(Benzyloxy)-4-methoxybenzaldehyde, m.p. 61–62°C) compared to allyloxy derivatives, which may decompose at lower temperatures due to unsaturated bonds .

Q & A

Q. Methodological Answer :

- ¹H NMR : Expect signals at δ 9.8–10.1 ppm (aldehyde proton), δ 6.7–7.5 ppm (aromatic protons), δ 5.8–6.1 ppm (allyl CH₂=CH₂ protons), and δ 4.6–4.8 ppm (allyl-O-CH₂ protons).

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether stretch), and ~3300 cm⁻¹ (phenolic -OH) .

- HPLC : Use a C18 column with UV detection at 280 nm to assess purity (>95% recommended for biological assays) .

Data Validation : Compare with reference spectra from databases like NIST Chemistry WebBook or PubChem .

Advanced: How can researchers address low yields during allyloxy group introduction?

Methodological Answer :

Low yields often stem from competing side reactions (e.g., over-alkylation or oxidation of the allyl group). Mitigation strategies include:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Maintain temperatures below 80°C to prevent allyl group degradation.

- Byproduct Analysis : Employ GC-MS to identify impurities (e.g., di-allylated products) and adjust reactant ratios accordingly .

Example : In Reimer-Tiemann-like reactions, byproduct formation (e.g., ortho-substituted isomers) can be minimized by optimizing pH and reaction time .

Advanced: What analytical challenges arise in detecting positional isomerism in allyloxy derivatives?

Methodological Answer :

Positional isomers (e.g., 3-allyloxy vs. 4-allyloxy substitution) can complicate characterization. Resolution strategies:

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate isomers .

- NOESY NMR : Detect spatial proximity of allyl protons to aromatic protons to confirm substitution patterns .

- Reference Standards : Compare retention times and spectra with synthesized or commercially available isomers (e.g., 4-allyloxy-3-hydroxybenzaldehyde) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Q. Methodological Answer :

- Solvent Selection : Ethanol (due to moderate solubility) or ethyl acetate/hexane mixtures (for slow crystallization).

- Procedure : Dissolve the crude product in hot ethanol, filter while hot, and cool to 4°C for 12–24 hours. Yield and purity depend on solvent polarity and cooling rate .

- Purity Check : Melting point analysis (expected range: 110–115°C) and HPLC .

Advanced: How does the allyloxy group influence the compound’s stability under varying pH conditions?

Q. Methodological Answer :

- Acidic Conditions : The allyl ether may hydrolyze to regenerate the hydroxyl group. Monitor via ¹H NMR for loss of allyl protons (δ 5.8–6.1 ppm) .

- Basic Conditions : The aldehyde group may undergo Cannizzaro reaction. Stabilize by storing solutions at pH 6–7 and avoiding strong bases .

- Oxidative Stability : The allyl group is prone to oxidation; use antioxidants (e.g., BHT) in storage buffers and store under inert gas (N₂/Ar) .

Basic: What are the key applications of this compound in pharmaceutical research?

Q. Methodological Answer :

- Intermediate in Drug Synthesis : Used to prepare analogs of vanillin derivatives with enhanced bioavailability, e.g., anticoagulants or anti-inflammatory agents .

- Biological Probes : The allyl group allows click chemistry modifications (e.g., azide-alkyne cycloaddition) for targeted drug delivery studies .

Validation : Biological activity assays (e.g., COX-2 inhibition) should be conducted at concentrations ≤10 µM to avoid cytotoxicity .

Advanced: How can computational modeling predict reactivity of the allyloxy group in further functionalization?

Q. Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian 16) to model electron density maps and identify reactive sites (e.g., allyl terminal for epoxidation) .

- Docking Studies : Predict binding affinities of derivatives to target proteins (e.g., kinases) using AutoDock Vina .

- Reaction Pathway Simulation : Tools like Schrödinger’s Maestro can optimize conditions for allyl group metathesis or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。